2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzyl chloride reacts with a thiol to form the 4-fluorophenylmethylsulfanyl group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and the appropriate quinazoline derivative.
Industrial Production Methods
Industrial production of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Bromo-2-fluorophenyl methyl sulfone
- 4-Fluorophenyl sulfone
Uniqueness
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylquinazoline is unique due to its specific structural features, such as the combination of the quinazoline core with the 4-fluorophenylmethylsulfanyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15FN2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-phenylquinazoline |
InChI |
InChI=1S/C21H15FN2S/c22-17-12-10-15(11-13-17)14-25-21-23-19-9-5-4-8-18(19)20(24-21)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
IUEDHBLMKSFSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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